molecular formula C9H15N3OS B2803725 2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine CAS No. 2195816-29-4

2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine

Cat. No.: B2803725
CAS No.: 2195816-29-4
M. Wt: 213.3
InChI Key: VUOWUHPIQQEEPM-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine is a heterocyclic compound that contains both a morpholine ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine typically involves the formation of the thiadiazole ring followed by its attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable hydrazine derivative with carbon disulfide can form the thiadiazole ring, which is then reacted with a morpholine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
  • 2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydropyridine
  • 2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)oxazoline

Uniqueness

2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine is unique due to the presence of both the morpholine and thiadiazole rings, which confer distinct chemical and biological properties. The morpholine ring enhances solubility and bioavailability, while the thiadiazole ring provides a versatile platform for chemical modifications and interactions with biological targets .

Properties

IUPAC Name

2,6-dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-6-4-12(5-7(2)13-6)9-11-10-8(3)14-9/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOWUHPIQQEEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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